molecular formula C12H12BrClN2O2S B12183014 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene

Cat. No.: B12183014
M. Wt: 363.66 g/mol
InChI Key: FMFLVTYJNPUFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene is a complex organic compound that features a pyrazole ring substituted with dimethyl groups, a sulfonyl group, and a benzene ring substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents. The dimethyl substitution on the pyrazole ring can be achieved through selective alkylation reactions.

The sulfonylation of the pyrazole ring is usually carried out using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated pyrazole with the benzene ring, which is pre-functionalized with bromine, chlorine, and a methyl group. This coupling can be achieved through various methods, including Suzuki-Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene can undergo a variety of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like hydrogen peroxide (H2O2).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential as a drug candidate or as a precursor to active pharmaceutical ingredients.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl group, for example, can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom, used in similar synthetic applications.

    Bromo- and Chloro-substituted Benzenes: Compounds with bromine and chlorine substituents on a benzene ring, used in various chemical reactions.

Uniqueness

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C12H12BrClN2O2S

Molecular Weight

363.66 g/mol

IUPAC Name

1-(2-bromo-5-chloro-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C12H12BrClN2O2S/c1-7-4-10(13)12(6-11(7)14)19(17,18)16-9(3)5-8(2)15-16/h4-6H,1-3H3

InChI Key

FMFLVTYJNPUFNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=CC(=N2)C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.